molecular formula C21H21FN2O2S B2710450 (E)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1212765-19-9

(E)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2710450
CAS RN: 1212765-19-9
M. Wt: 384.47
InChI Key: IJTPMCTWSTVTPB-BQYQJAHWSA-N
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Description

(E)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H21FN2O2S and its molecular weight is 384.47. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Understanding Compound Metabolism and Pharmacokinetics

Studies involving the metabolism and pharmacokinetics of structurally complex compounds provide a foundation for understanding how such molecules behave in biological systems. For example, the research on the metabolism of WAY-100635 and SB-649868, compounds with piperazine elements, underscores the importance of identifying metabolites for interpreting pharmacokinetic data and potentially predicting the behavior of similar compounds in vivo (Osman et al., 1996); (Renzulli et al., 2011).

Novel Psychoactive Substances

Research on new psychoactive substances, including those containing piperazine, provides insights into the challenges and methodologies for studying new compounds. Studies on the prevalence and effects of these substances highlight the need for comprehensive toxicological screening and the potential impact on public health (Rust et al., 2012).

Potential Therapeutic Applications

Research on compounds with unique structures often explores their potential therapeutic applications. For example, studies on compounds targeting specific receptors or pathways, such as 5-HT1A receptors, provide a template for investigating the therapeutic potential of new compounds (Pike et al., 1996).

Safety and Toxicology

Safety and toxicology studies are critical for understanding the potential risks associated with new compounds. Research on the urinary excretion of metabolites following treatment with piperazine derivatives offers a model for assessing the safety profile of new compounds and their metabolites (Tricker et al., 1991).

properties

IUPAC Name

(E)-1-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S/c22-16-5-3-15(4-6-16)18-14-19(18)21(26)24-11-9-23(10-12-24)20(25)8-7-17-2-1-13-27-17/h1-8,13,18-19H,9-12,14H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTPMCTWSTVTPB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C=CC2=CC=CS2)C(=O)C3CC3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)/C=C/C2=CC=CS2)C(=O)C3CC3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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